molecular formula C20H15IO3 B320291 [1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate

[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate

Cat. No.: B320291
M. Wt: 430.2 g/mol
InChI Key: BPIWGDYBHWCOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to a benzoate moiety, with an iodine atom and a methoxy group substituting the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate typically involves the esterification of 3-iodo-4-methoxybenzoic acid with biphenyl-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a biphenyl-2-yl 4-methoxybenzoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon in hydrogen atmosphere.

Major Products:

    Substitution: Biphenyl-2-yl 3-azido-4-methoxybenzoate or Biphenyl-2-yl 3-thio-4-methoxybenzoate.

    Oxidation: Biphenyl-2-yl 3-formyl-4-methoxybenzoate or Biphenyl-2-yl 3-carboxy-4-methoxybenzoate.

    Reduction: Biphenyl-2-yl 4-methoxybenzoate.

Scientific Research Applications

Chemistry: [1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its structure can be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Biphenyl-2-yl 3-bromo-4-methoxybenzoate
  • Biphenyl-2-yl 3-chloro-4-methoxybenzoate
  • Biphenyl-2-yl 3-fluoro-4-methoxybenzoate

Comparison:

  • [1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate has a larger atomic radius and higher reactivity compared to its bromo, chloro, and fluoro counterparts. This makes it more suitable for certain types of substitution reactions.
  • The iodine atom in this compound provides unique electronic properties that can influence the compound’s reactivity and interaction with other molecules.
  • The methoxy group in all these compounds contributes to their solubility and stability, but the presence of different halogens can affect their overall chemical behavior and applications.

Properties

Molecular Formula

C20H15IO3

Molecular Weight

430.2 g/mol

IUPAC Name

(2-phenylphenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C20H15IO3/c1-23-19-12-11-15(13-17(19)21)20(22)24-18-10-6-5-9-16(18)14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

BPIWGDYBHWCOPG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.